molecular formula C14H26O2 B14354025 1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane CAS No. 90819-53-7

1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane

Cat. No.: B14354025
CAS No.: 90819-53-7
M. Wt: 226.35 g/mol
InChI Key: RDKDTYUGZBWGFU-UHFFFAOYSA-N
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Description

1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane is an organic compound with the molecular formula C14H28O2 It is characterized by the presence of two 2-methylprop-1-en-1-yloxy groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane can be synthesized through a multi-step process involving the reaction of hexane-1,6-diol with 2-methylprop-1-en-1-ol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-1-en-1-yloxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

    1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Similar in structure but with different functional groups.

    1-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene: Contains a bromine atom and a benzene ring, differing in reactivity and applications.

    ((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane: Contains a trimethylsilane group, used in different synthetic applications.

Uniqueness: 1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions

Properties

CAS No.

90819-53-7

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

1,6-bis(2-methylprop-1-enoxy)hexane

InChI

InChI=1S/C14H26O2/c1-13(2)11-15-9-7-5-6-8-10-16-12-14(3)4/h11-12H,5-10H2,1-4H3

InChI Key

RDKDTYUGZBWGFU-UHFFFAOYSA-N

Canonical SMILES

CC(=COCCCCCCOC=C(C)C)C

Origin of Product

United States

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